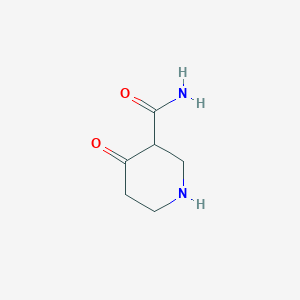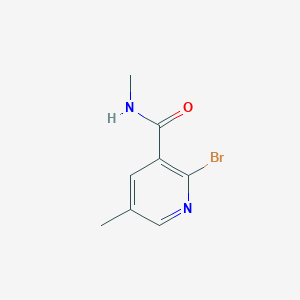![molecular formula C10H14ClN3 B1405771 [2-(1H-ベンゾイミダゾール-1-イル)エチル]メチルアミン塩酸塩 CAS No. 1987680-86-3](/img/structure/B1405771.png)
[2-(1H-ベンゾイミダゾール-1-イル)エチル]メチルアミン塩酸塩
概要
説明
[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride is a chemical compound with the molecular formula C10H14ClN3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
科学的研究の応用
Chemistry
In chemistry, [2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to inhibit enzymes like kinases and proteases, making them valuable in drug discovery and development .
Medicine
In medicine, [2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride is explored for its potential therapeutic effects. Benzimidazole derivatives have shown promise in treating diseases such as cancer, diabetes, and infections due to their diverse biological activities .
Industry
In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science .
作用機序
Target of Action
It’s known that benzimidazole derivatives have a wide range of biological activities and can interact with various biological targets .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride typically involves the reaction of benzimidazole with ethylene diamine followed by methylation and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps like purification through crystallization or distillation to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted benzimidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions often involve controlled temperatures and pH to optimize the yield and selectivity of the desired products .
Major Products Formed
類似化合物との比較
Similar Compounds
- 2-(1H-benzimidazol-2-yl)ethylamine hydrochloride
- 2-(1H-benzimidazol-1-yl)propylamine hydrochloride
- 2-(1H-benzimidazol-1-yl)butylamine hydrochloride
Uniqueness
Compared to similar compounds, [2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride has unique structural features that influence its reactivity and biological activity. The presence of the methyl group on the amine nitrogen can enhance its binding affinity to certain enzymes, making it a more potent inhibitor in some cases .
特性
IUPAC Name |
2-(benzimidazol-1-yl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c1-11-6-7-13-8-12-9-4-2-3-5-10(9)13;/h2-5,8,11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJVWLUDRJCTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=NC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Methyl-[1,4'-bipiperidin]-4-ol hydrochloride](/img/structure/B1405694.png)



![3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405698.png)

![Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B1405705.png)
![tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1405707.png)


